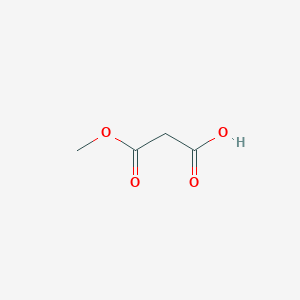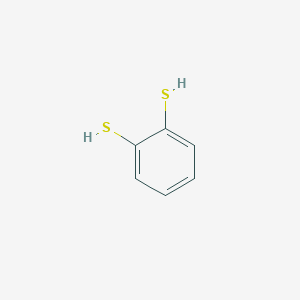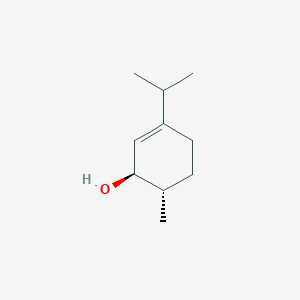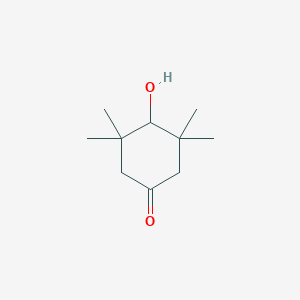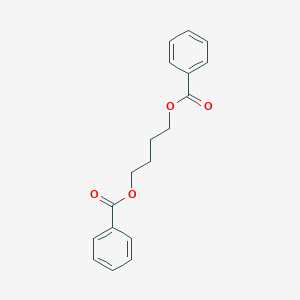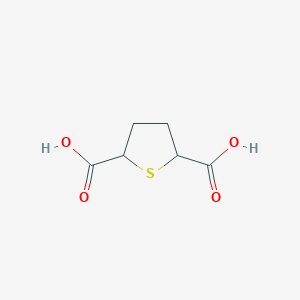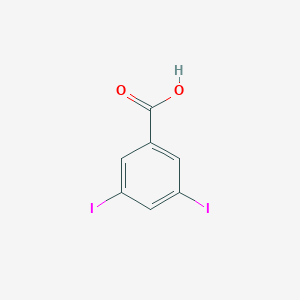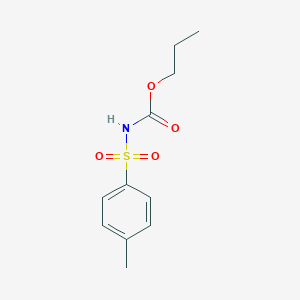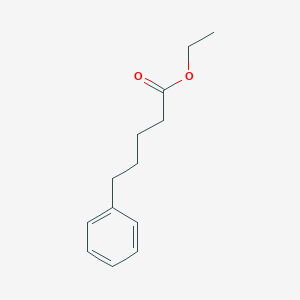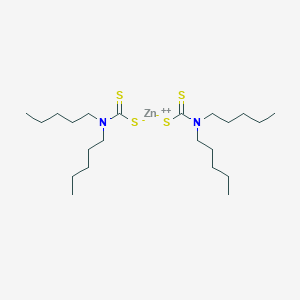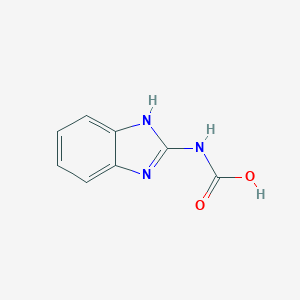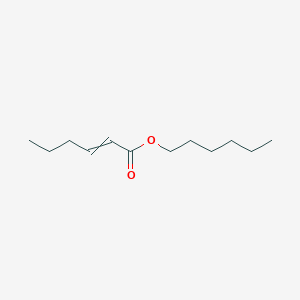
Hexyl hex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl hex-2-enoate is a chemical compound that belongs to the ester family. It is commonly used in the fragrance and flavor industry. Hexyl hex-2-enoate has a fruity, floral, and sweet aroma, which makes it a popular choice in perfumes, soaps, and other personal care products.
Mécanisme D'action
The mechanism of action of hexyl hex-2-enoate is not fully understood. However, it is believed that the compound interacts with olfactory receptors in the nose, which leads to the perception of a fruity, floral, and sweet aroma. Hexyl hex-2-enoate may also have an effect on the central nervous system, which can lead to a calming or relaxing effect.
Effets Biochimiques Et Physiologiques
Hexyl hex-2-enoate has been shown to have antioxidant and antimicrobial properties. It may also have a calming or relaxing effect on the central nervous system. However, more research is needed to fully understand the biochemical and physiological effects of hexyl hex-2-enoate.
Avantages Et Limitations Des Expériences En Laboratoire
Hexyl hex-2-enoate is a relatively simple compound to synthesize, which makes it a popular choice for lab experiments. It is also relatively inexpensive and widely available. However, hexyl hex-2-enoate has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on hexyl hex-2-enoate. One area of interest is the use of hexyl hex-2-enoate as a natural preservative in food products. Another area of interest is the potential use of hexyl hex-2-enoate in the treatment of anxiety and other mental health disorders. Further research is needed to fully understand the potential applications of hexyl hex-2-enoate in these areas.
Méthodes De Synthèse
Hexyl hex-2-enoate can be synthesized through the reaction of hexanol and hex-2-enoic acid in the presence of a catalyst. The reaction takes place under reflux conditions and produces hexyl hex-2-enoate as the main product. The yield of the reaction can be improved by using a higher concentration of reactants and optimizing the reaction conditions.
Applications De Recherche Scientifique
Hexyl hex-2-enoate has been extensively studied for its applications in the fragrance and flavor industry. It is used as a flavoring agent in food products, such as chewing gum, candy, and baked goods. Hexyl hex-2-enoate is also used in the production of perfumes, soaps, and other personal care products. Scientific research has shown that hexyl hex-2-enoate has antimicrobial and antioxidant properties, which make it a potential candidate for use in the food industry.
Propriétés
Numéro CAS |
16930-97-5 |
|---|---|
Nom du produit |
Hexyl hex-2-enoate |
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
hexyl hex-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h8,10H,3-7,9,11H2,1-2H3 |
Clé InChI |
NGQTTWDHJIMWOI-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C=CCCC |
SMILES canonique |
CCCCCCOC(=O)C=CCCC |
Autres numéros CAS |
16930-97-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



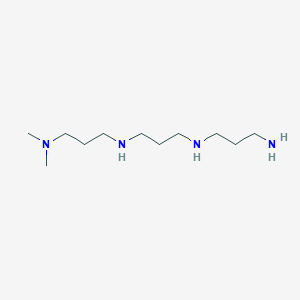
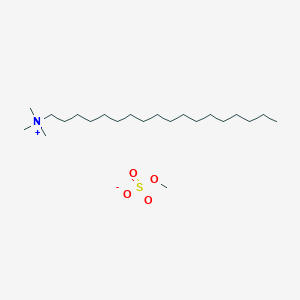
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
